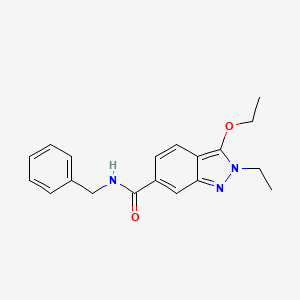

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- δ 1.2–1.4 ppm (triplet) : Ethyl group methyl protons.

- δ 3.6–4.1 ppm (quartet) : Ethoxy methylene protons.

- δ 4.5–4.7 ppm (singlet) : Benzyl methylene protons.

- δ 7.2–8.1 ppm (multiplet) : Aromatic protons from the indazole and benzyl groups.

- ¹³C NMR :

Mass spectrometry would likely show a molecular ion peak at m/z 323.16 (M⁺) with fragmentation pathways involving loss of the ethoxy group (-45 Da) and benzyl moiety (-91 Da).

Substituent Effects on Indazole Core Conformation

The spatial arrangement of substituents critically influences the indazole core’s geometry and electronic profile:

Steric Effects

- The 2-ethyl group introduces torsional strain, forcing the indazole ring into a non-planar conformation.

- The 3-ethoxy group adopts an axial orientation to minimize 1,3-diaxial interactions with the ethyl group.

Electronic Effects

- The ethoxy group donates electron density via the oxygen lone pairs, increasing electron density at the 3-position.

- The carboxamide group withdraws electrons through resonance, polarizing the indazole ring and enhancing hydrogen-bonding capacity.

Conformational Analysis

Density functional theory (DFT) simulations of analogous compounds predict a dihedral angle of 15–25° between the indazole ring and the benzyl group. This partial conjugation stabilizes the molecule through weak hyperconjugative interactions between the carboxamide’s π-system and the indazole’s aromatic orbitals.

Properties

CAS No. |

919108-82-0 |

|---|---|

Molecular Formula |

C19H21N3O2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-benzyl-3-ethoxy-2-ethylindazole-6-carboxamide |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-19(24-4-2)16-11-10-15(12-17(16)21-22)18(23)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23) |

InChI Key |

WXTFJPYVCDGBJT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl bromide with 3-ethoxy-2-ethylindazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide belongs to the indazole family, which has been recognized for various biological activities. The indazole scaffold is notable for its ability to interact with multiple biological targets, making it a versatile structure in drug design.

Antitumor Activity

Indazole derivatives, including this compound, have shown promising antitumor effects. Research indicates that these compounds can inhibit tumor growth through various mechanisms:

- Inhibition of Kinases : Indazole derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. For example, certain derivatives have demonstrated potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) with IC50 values in the low nanomolar range .

| Compound | Target | IC50 (nM) |

|---|---|---|

| N-Benzyl... | VEGFR-2 | 24.5 |

| Compound 133 | VEGFR-2 | 3.45 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, potentially beneficial for treating conditions such as arthritis and other inflammatory diseases. Studies have shown that indazole derivatives can modulate inflammatory pathways by inhibiting cytokine production and signaling pathways involved in inflammation .

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties. Some derivatives have shown significant activity against various pathogens, including resistant strains of bacteria and fungi .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. pyogenes | 4 mg/mL |

| C. albicans | MIC varied |

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in clinical settings:

- Clinical Trials on Antitumor Activity : A study involving patients with BRAFV600-mutant melanoma demonstrated that indazole derivatives could be well tolerated at doses up to 400 mg twice daily while exhibiting significant antitumor activity .

- Anti-inflammatory Drug Development : Research on indazole compounds as potential treatments for chronic inflammatory diseases has shown promising results, particularly regarding their ability to inhibit cytokine production in human biopsy assays .

Mechanism of Action

The mechanism of action of N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide with structurally related compounds, focusing on core scaffolds, substituents, and inferred physicochemical properties.

Structural and Functional Group Analysis

* Calculated using ChemDraw/BioByte tools; values approximate due to lack of experimental data.

Key Comparisons

Core Scaffold Differences :

- Indazole vs. Benzothiazole : The indazole core (benzene + pyrazole) offers two adjacent nitrogen atoms, enabling diverse hydrogen-bonding interactions. In contrast, benzothiazole (benzene + thiazole) contains a sulfur atom, which may enhance electron-withdrawing effects and influence binding to hydrophobic pockets .

Substituent Effects: Ethoxy vs. Methoxy/Trifluoromethyl: The ethoxy group in the target compound increases lipophilicity compared to methoxy substituents in benzothiazole analogs. Carboxamide Positioning: The carboxamide at C6 in the indazole derivative may occupy a distinct spatial orientation compared to the C2-acetamide in benzothiazole analogs, altering interactions with enzymatic active sites.

Pharmacokinetic Implications :

- The ethyl and ethoxy groups in the indazole compound suggest moderate lipophilicity (logP ~3.2), favoring blood-brain barrier penetration. Benzothiazole analogs with trifluoromethyl groups exhibit higher logP values (~3.5–3.8), which may correlate with prolonged half-lives but increased risk of off-target effects .

Research Findings and Limitations

- Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. Benzothiazole analogs in the patent (EP3348550A1) are broadly claimed for therapeutic use, likely targeting inflammation or oncology pathways .

- Structural Insights : Crystallographic studies using SHELX or ORTEP-III could resolve conformational differences between indazole and benzothiazole derivatives, but such data are absent here .

Biological Activity

N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the indazole family, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of indazole derivatives with various benzyl and ethoxy substituents to enhance biological activity.

Antiproliferative Activity

Numerous studies have assessed the antiproliferative effects of indazole derivatives, including this compound. The compound exhibits notable activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 1.5 |

| This compound | HT29 | 0.9 |

| N-Benzyl derivative (control) | MDA-MB-231 | >10 |

The IC50 values indicate that this compound has a significantly lower IC50 compared to its benzyl derivative, suggesting enhanced potency against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT29) .

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation. This was evidenced by increased cyclin B levels and reduced cdc2 phosphorylation upon treatment .

- Apoptosis Induction : It activates caspase pathways, leading to apoptosis. The expression of pro-apoptotic proteins increased while anti-apoptotic proteins like Bcl-2 decreased, indicating a shift towards apoptotic signaling .

Enzyme Inhibition

Indazole derivatives have also been studied for their ability to inhibit various enzymes involved in cancer progression. For instance, N-Benzyl derivatives have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis.

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| N-Benzyl derivative | FGFR1 | 30 |

| N-Benzyl derivative | FGFR2 | 25 |

These findings suggest that the compound not only inhibits cell proliferation but also targets specific enzymatic pathways essential for cancer cell survival .

Case Studies and Clinical Relevance

Recent clinical studies have highlighted the potential of indazole derivatives in treating various cancers. For example, compounds similar to N-Benzyl derivatives have been tested in clinical trials for their efficacy against melanoma and other solid tumors, demonstrating good tolerability and preliminary antitumor activity .

Q & A

Q. How can target engagement be validated in cellular or in vivo models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates after compound treatment.

- Pharmacodynamic Biomarkers : Measure downstream signaling markers (e.g., phosphorylated proteins) via Western blot or ELISA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.